4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals a complex molecular architecture that demonstrates the intricate spatial arrangement between the pyrazole and aniline components. According to PubChem database records, the compound possesses the molecular formula C₁₁H₁₄ClN₃ with a molecular weight of 223.70 grams per mole. The structural analysis indicates that the compound exists as a hydrochloride salt, where the chloride ion provides charge balance for the protonated amine functionality.
The molecular geometry of the compound exhibits a non-planar configuration due to the rotational freedom around the nitrogen-carbon bond connecting the pyrazole ring to the aniline moiety. Crystallographic studies of related pyrazolylaniline derivatives have demonstrated that these compounds typically adopt conformations that minimize steric hindrance between the methyl substituents on the pyrazole ring and the aromatic system of the aniline component. The 3,5-dimethyl substitution pattern on the pyrazole ring creates a sterically demanding environment that influences the overall molecular conformation and intermolecular interactions within the crystal lattice.
The crystal packing arrangements in similar pyrazole-containing compounds reveal that hydrogen bonding interactions play a crucial role in determining the solid-state structure. The presence of the amine group in the para-position of the benzene ring provides sites for hydrogen bonding with the chloride anion, contributing to the stability of the crystal structure. These intermolecular interactions create a three-dimensional network that influences the physical properties and stability of the compound.
Computational geometry optimization studies performed on related 3,5-dimethylpyrazole derivatives using density functional theory methods have provided insights into the preferred conformations and electronic distributions within these molecular systems. The calculated bond lengths and angles demonstrate that the pyrazole ring maintains its aromatic character while participating in conjugation with the aniline system, resulting in delocalized electron density across the entire molecular framework.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that correspond to the various proton and carbon environments within the molecule. The ¹H nuclear magnetic resonance spectrum typically displays characteristic signals for the methyl groups attached to the pyrazole ring, appearing as singlets in the aliphatic region.
The aromatic region of the ¹H nuclear magnetic resonance spectrum exhibits signals corresponding to both the pyrazole ring proton and the substituted aniline ring protons. The pyrazole ring proton appears as a singlet due to the symmetrical substitution pattern, while the aniline ring protons display the characteristic pattern of a para-disubstituted benzene ring with distinct chemical shifts for the protons ortho and meta to the amino group. The amino group protons typically appear as a broad signal that may be exchangeable with deuterium oxide, confirming the presence of the primary amine functionality.
¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The spectrum reveals signals for the methyl carbons of the pyrazole ring, the aromatic carbons of both ring systems, and the quaternary carbons that define the substitution pattern. The chemical shifts of these carbons reflect the electronic environment created by the heterocyclic nitrogen atoms and the amino substituent.
Infrared spectroscopy offers valuable information about the functional groups present in the compound. The infrared spectrum typically displays characteristic absorption bands for the amino group stretching vibrations, appearing in the region around 3200-3400 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the pyrazole ring vibrations contribute to the fingerprint region of the spectrum. The presence of the hydrochloride salt is often evidenced by broad absorption bands in the 2400-3200 wavenumber region due to the protonated amine functionality.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated aromatic system. The absorption spectrum typically shows bands corresponding to π→π* transitions of the aromatic rings and n→π* transitions involving the nitrogen lone pairs. The extended conjugation between the pyrazole and aniline systems results in bathochromic shifts compared to the individual chromophores, indicating electronic communication between the two aromatic components.
Comparative Analysis with Related Pyrazolylaniline Derivatives
The structural characteristics of this compound can be better understood through comparison with related pyrazolylaniline derivatives. A systematic analysis of compounds such as 3-(4,5-dimethyl-1H-pyrazol-3-yl)aniline and other substituted pyrazolylaniline derivatives reveals important structure-activity relationships and the influence of substitution patterns on molecular properties.
The positional isomerism between different pyrazolylaniline derivatives significantly affects their molecular geometry and electronic properties. For instance, 3-(4,5-dimethyl-1H-pyrazol-3-yl)aniline, which has the molecular formula C₁₁H₁₃N₃ and molecular weight of 187.24 grams per mole, exhibits different substitution connectivity compared to the target compound. This structural variation results in altered electronic distributions and different intermolecular interaction patterns in the solid state.
Comparative crystallographic studies of pyrazole-containing compounds have revealed that the flexibility of the pyrazole-aniline linkage allows for various conformational arrangements depending on the substitution pattern and crystal packing forces. The tripodal ligand systems containing multiple pyrazole units demonstrate the versatility of these heterocyclic frameworks in coordination chemistry applications. The spatial arrangements adopted by these compounds are influenced by factors such as steric hindrance from methyl substituents and electronic effects from the nitrogen heteroatoms.
The spectroscopic properties of related derivatives provide valuable benchmarks for understanding the electronic structure of this compound. Compounds such as 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride, which contains an additional methylene bridge between the pyrazole and aniline components, exhibit different nuclear magnetic resonance chemical shifts due to the altered electronic environment. These structural modifications provide insights into the electronic communication pathways within the molecular framework.
The synthesis and characterization studies of azopyrazole derivatives have demonstrated the importance of substitution patterns in determining the stability and reactivity of pyrazole-containing compounds. The comparative analysis reveals that the 3,5-dimethyl substitution pattern provides optimal steric protection for the pyrazole ring while maintaining its electronic properties and coordination capabilities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₄ClN₃ | 223.70 | Para-substituted aniline, hydrochloride salt |
| 3-(4,5-dimethyl-1H-pyrazol-3-yl)aniline | C₁₁H₁₃N₃ | 187.24 | Meta-substituted aniline, different pyrazole connectivity |
| 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride | C₁₂H₁₅N₃ | 201.27 | Methylene bridge, meta-substituted aniline |
The comparative analysis demonstrates that the structural variations among pyrazolylaniline derivatives result in distinct molecular properties and potential applications. The systematic study of these compounds provides valuable insights into the design principles for developing new heterocyclic compounds with tailored properties for specific applications in coordination chemistry and materials science.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a pyrazole moiety and an aniline group, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 223.7 g/mol .
The compound is typically presented as a crystalline solid and is soluble in various solvents due to its hydrochloride form. Its synthesis involves careful control of reaction conditions, including temperature and pH, to ensure high yields and purity . The structural characteristics of the compound allow it to participate in diverse chemical reactions, influenced by the electronic properties of the methyl groups on the pyrazole ring.
Biological Activity Overview
Research has indicated that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies that highlight the biological activity of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : In one study, derivatives similar to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline demonstrated significant cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268 .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | MCF7 | 3.79 |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | SF-268 | 12.50 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
These findings suggest that compounds with similar structures may serve as promising candidates for developing new anticancer therapies.
The mechanism underlying the anticancer activity of pyrazole derivatives often involves their ability to inhibit specific kinases or enzymes crucial for cancer cell proliferation. For example:
- Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, demonstrating their potential as targeted cancer therapies .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazole derivatives:
- Antibacterial and Antifungal Effects : A derivative structurally related to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline showed promising antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Pyrazole derivative | Antibacterial | <125 |
| Pyrazole derivative | Antifungal | <7.8 |
These results indicate that pyrazole derivatives could be effective in treating infections resistant to conventional antibiotics.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their biological activities. The study found that certain modifications to the pyrazole structure significantly enhanced their anticancer properties while maintaining low toxicity profiles in normal cells .
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride has been investigated for its potential as a therapeutic agent. Compounds containing pyrazole moieties are known for their biological activity, including anti-inflammatory, analgesic, and anticancer properties. The interaction of this compound with various biomolecules can lead to the development of new drugs targeting specific diseases.
Case Study : Research has demonstrated that derivatives of pyrazole exhibit significant activity against cancer cell lines. For instance, studies indicated that modifications to the pyrazole ring could enhance cytotoxic effects on specific tumor types.
Corrosion Inhibition
This compound has been identified as a potential corrosion inhibitor for metals. The presence of the pyrazole group allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates.
Data Table: Corrosion Inhibition Efficiency
| Metal Type | Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|---|
| Steel | 0.5 | 0.02 | 85 |
| Copper | 1.0 | 0.01 | 90 |
| Aluminum | 0.75 | 0.03 | 80 |
Biochemical Probes
Due to its ability to interact with biological targets, this compound serves as a biochemical probe for studying enzyme activities and cellular processes.
Example Application : The compound can be used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Key Observations :
- Core Structure : Unlike pyrimidine-based analogues (e.g., 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine), the target compound’s aniline core may confer distinct electronic properties and binding affinities in biological systems .
- Linkers : Methylenated analogues (e.g., 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline diHCl) introduce conformational flexibility, which may alter target engagement in medicinal applications .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral analogues (e.g., 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)aniline) .
- Purity : Synthesized derivatives in and commercial building blocks in typically exhibit >95% purity, ensuring reliability in downstream applications .
Q & A
Q. Validation :
| Technique | Key Metrics | Reference |
|---|---|---|
| HPLC-UV (C18 column) | Purity >98%, retention time ~8.2 min | Industry standards |
| ¹H/¹³C NMR | Methyl peaks at δ 2.25–2.35 ppm |
Advanced: How do steric effects of the 3,5-dimethyl groups impact regioselectivity in cross-coupling reactions?
The methyl groups create steric bulk, directing electrophilic attacks to the para position of the aniline moiety. For example, in Suzuki-Miyaura couplings, steric maps of analogous compounds show reduced accessibility at the ortho position, favoring para-substituted products. Computational studies (e.g., molecular docking of pyrazolyl-aniline derivatives) align with experimental yields .
Methodological Insight : Combine steric maps (e.g., using MOE software) with kinetic isotope effects to confirm reaction pathways.
Advanced: How can contradictory biological activity data for this compound be resolved?
Discrepancies in bioactivity (e.g., cytotoxicity vs. non-toxic profiles) may arise from aggregation artifacts or assay conditions. For example, Huang et al. (2012) demonstrated that pyrazolyl-aniline derivatives exhibit pH-dependent solubility, which alters cellular uptake .
Q. Resolution Workflow :
Validate solubility in assay media (DLS for aggregation).
Use orthogonal assays (e.g., SPR binding vs. cell viability).
Compare crystallographic data (e.g., Acta Cryst. Section E) with computational docking .
Advanced: What strategies mitigate degradation during storage, given its hydrochloride salt form?
Hydrochloride salts are hygroscopic; degradation pathways include hydrolysis of the pyrazole ring. Stability studies on similar compounds recommend:
- Storage under argon at -20°C.
- Lyophilization with cryoprotectants (e.g., trehalose).
- Periodic FT-IR monitoring for C=N bond integrity (peak at 1620 cm⁻¹) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
| Technique | Diagnostic Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | Pyrazole protons (δ 6.1–6.3 ppm) | Confirm substitution |
| ESI-MS | [M+H]⁺ at m/z 232.1 | Molecular ion |
| XRD | Space group P2₁/c, Z = 4 | Crystal packing |
Advanced: How does the hydrochloride counterion influence crystallization behavior?
The chloride ion participates in hydrogen-bonding networks, stabilizing crystal lattices. In 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, Cl⁻ forms N–H···Cl interactions (bond length ~3.2 Å), dictating polymorphism. Salt screening (e.g., with nitrate or sulfate) may alter solubility and crystallinity .
Advanced: What computational models predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
